molecular formula C9H8N2O2 B1333114 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 52600-53-0

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1333114
Key on ui cas rn: 52600-53-0
M. Wt: 176.17 g/mol
InChI Key: BPHCKZKXAHIRPD-UHFFFAOYSA-N
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Patent
US04657919

Procedure details

From cyanoacetamide (0.02 mol), sodium metal (0.02 g-atom) in MeOH (10 ml), and 5 (0.02 mol): 1.0 g, 28% yield; mp=233°-4° C.; NMR (DMSO-d6) δ 2.5 (s, 3H), 2.6 (s, 3H), 8.8 (s, 1H); IR (KBr), 1660 cm-1 (C=O of pyridone), 1690 cm-1 (C=O of ketone).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Name
5
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[Na].C(OC=[CH:12][C:13]([CH2:15][C:16](=[O:18])[CH3:17])=O)C.[K+].[Br-].N1C=CC=C[C:22]1=O>CO>[C:16]([C:15]1[CH:22]=[C:3]([C:1]#[N:2])[C:4](=[O:5])[NH:6][C:13]=1[CH3:12])(=[O:18])[CH3:17] |f:3.4,^1:6|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(#N)CC(=O)N
Step Two
Name
Quantity
0.02 g
Type
reactant
Smiles
[Na]
Step Three
Name
5
Quantity
0.02 mol
Type
reactant
Smiles
C(C)OC=CC(=O)CC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC=C1)=O
Step Six
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=C(C(NC1C)=O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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